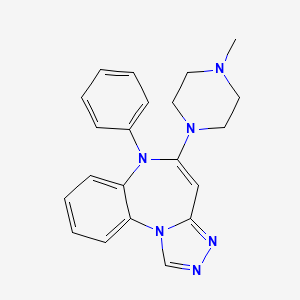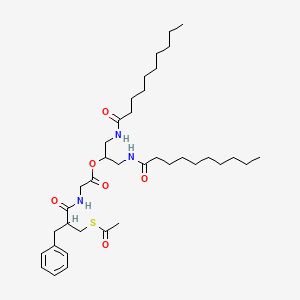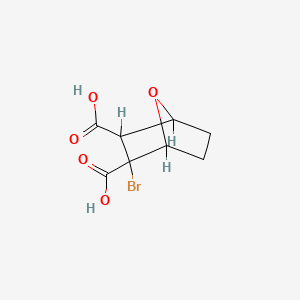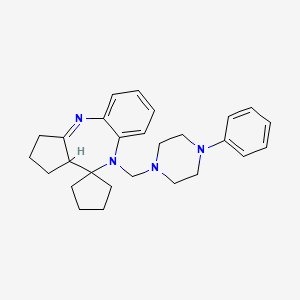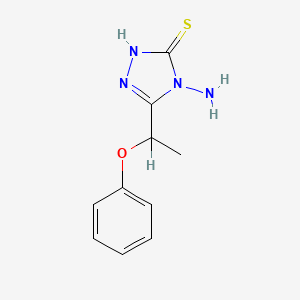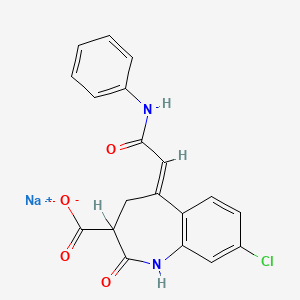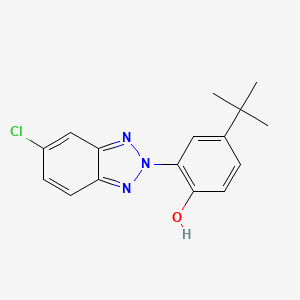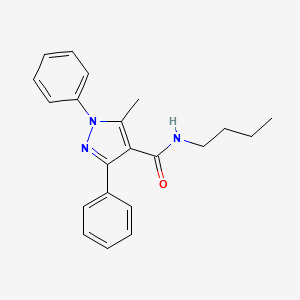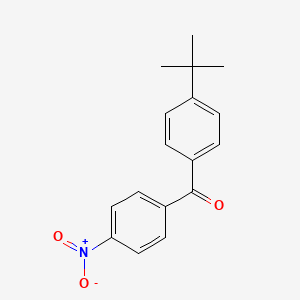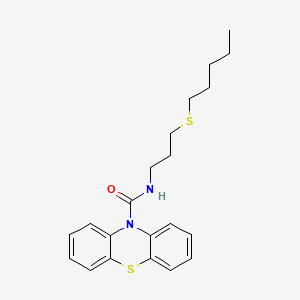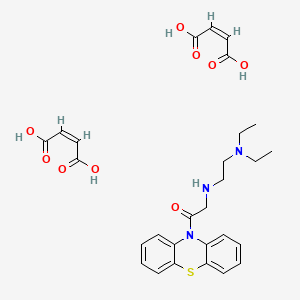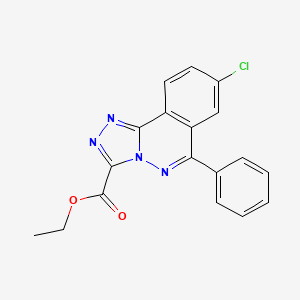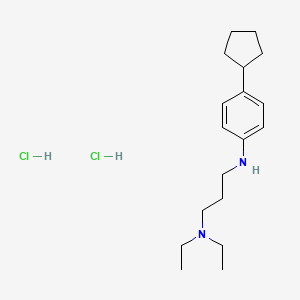
1,3-Propanediamine, N'-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride is a chemical compound that belongs to the class of organic compounds known as diamines. Diamines are characterized by the presence of two amino groups attached to a hydrocarbon chain. This particular compound is notable for its complex structure, which includes a cyclopentylphenyl group and diethyl substitutions, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 1,3-propanediamine with 4-cyclopentylbenzyl chloride under basic conditions to introduce the cyclopentylphenyl group. This is followed by the diethylation of the resulting intermediate using diethyl sulfate or a similar reagent. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted aromatic compounds, such as nitro or halogenated derivatives.
Scientific Research Applications
1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-diethyl-: Lacks the cyclopentylphenyl group, resulting in different chemical properties and applications.
1,3-Propanediamine, N’-(4-methylphenyl)-N,N-diethyl-, dihydrochloride: Similar structure but with a methyl group instead of a cyclopentyl group, leading to variations in reactivity and biological activity.
Uniqueness
1,3-Propanediamine, N’-(4-cyclopentylphenyl)-N,N-diethyl-, dihydrochloride is unique due to the presence of the cyclopentylphenyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
85603-16-3 |
|---|---|
Molecular Formula |
C18H32Cl2N2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(4-cyclopentylphenyl)-N',N'-diethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C18H30N2.2ClH/c1-3-20(4-2)15-7-14-19-18-12-10-17(11-13-18)16-8-5-6-9-16;;/h10-13,16,19H,3-9,14-15H2,1-2H3;2*1H |
InChI Key |
INJIJNCFJPFMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=CC=C(C=C1)C2CCCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


